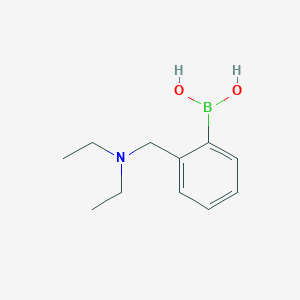

(2-((Diethylamino)methyl)phenyl)boronic acid

Vue d'ensemble

Description

(2-((Diethylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diethylaminomethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron .

Industrial Production Methods: Industrial production of (2-((Diethylamino)methyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: (2-((Diethylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Resulting from oxidation reactions.

Applications De Recherche Scientifique

Organic Synthesis

Boronic acids are widely utilized in organic synthesis due to their ability to form stable complexes with various substrates. The applications of (2-((Diethylamino)methyl)phenyl)boronic acid in synthetic chemistry include:

- Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. It has been shown to effectively couple with aryl halides and other electrophiles under mild conditions, facilitating the synthesis of complex organic molecules .

- Catalyst Development : Research indicates that boronic acids can act as catalysts or ligands in various reactions. The specific structure of this compound allows for enhanced reactivity and selectivity in synthetic pathways, making it a valuable reagent in developing new catalytic systems .

Medicinal Chemistry

Boronic acids have demonstrated significant potential in medicinal chemistry, particularly as therapeutic agents and drug delivery systems. The applications of this compound include:

- Anticancer Activity : Boronic acids have been studied for their ability to inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. Compounds similar to this compound have shown promise as potential anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

- Drug Development : This compound can be used as a scaffold for designing new drugs targeting various diseases. For instance, derivatives of boronic acids have been developed that act as β-lactamase inhibitors, enhancing the efficacy of existing antibiotics against resistant bacterial strains .

Bioimaging Applications

Recent advancements have highlighted the role of boronic acids in bioimaging, particularly in cancer diagnostics:

- Fluorophore Development : this compound can be integrated into fluorophore structures for bioimaging applications. Studies have shown that boron-based coumarin derivatives exhibit significant bathochromic shifts and can localize within specific cellular compartments, such as lipid droplets and the endoplasmic reticulum . This localization is crucial for developing imaging agents that can provide insights into cellular processes and disease states.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of various boronic acids, including derivatives of this compound. The results indicated that these compounds could induce apoptosis in A549 lung cancer cells, demonstrating their potential as therapeutic agents .

Case Study 2: Bioimaging Efficacy

In a recent investigation, researchers synthesized several boron-based coumarin fluorophores incorporating this compound. The study revealed that these compounds displayed distinct intracellular localization patterns when tested on cancer cell lines, suggesting their utility as selective imaging probes .

Mécanisme D'action

The mechanism of action of (2-((Diethylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

- (2-((Dimethylamino)methyl)phenyl)boronic acid

- Phenylboronic acid

- (2-(N,N-Dimethylaminomethyl)phenylboronic acid)

Uniqueness: (2-((Diethylamino)methyl)phenyl)boronic acid is unique due to its diethylaminomethyl group, which imparts distinct electronic and steric properties, making it particularly effective in certain coupling reactions and applications .

Activité Biologique

(2-((Diethylamino)methyl)phenyl)boronic acid, with the CAS number 95753-24-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of Boronic Acids

Boronic acids are organic compounds characterized by a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They have unique reactivity profiles, particularly in forming reversible covalent bonds with diols, which makes them valuable in various biological applications, including enzyme inhibition and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access. This mechanism is particularly relevant in the context of β-lactamase inhibition, where boronic acid derivatives have been shown to effectively inhibit these enzymes, which confer antibiotic resistance in bacteria.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the boronic acid structure can significantly influence its biological activity. For example, the addition of different substituents on the phenyl ring can enhance binding affinity and selectivity towards target enzymes. In a study examining various phenylboronic acid derivatives, it was found that specific substitutions led to improved inhibitory activity against Klebsiella pneumoniae carbapenemase (KPC-2), a critical enzyme involved in antibiotic resistance .

Case Studies and Research Findings

- Inhibition of β-lactamases : A study demonstrated that certain phenylboronic acids could inhibit KPC-2 effectively, with Ki values as low as 0.032 μM for some derivatives . This highlights the potential of this compound as a lead compound in developing new antibiotics.

- Reactive Oxygen Species (ROS) Activation : Research suggests that boronic acids can be activated by hydrogen peroxide (H2O2), leading to the conversion of aryl boronates to phenols. This reactivity has implications for developing therapeutic agents that respond to oxidative stress in cells .

- Complexation with Diols : The selectivity of boronic acids towards diols has been well-documented. For instance, studies have shown that this compound may exhibit varying affinities towards different monosaccharides, which can influence its biological applications .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

[2-(diethylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPVXMWYGYZPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538186 | |

| Record name | {2-[(Diethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95753-24-5 | |

| Record name | {2-[(Diethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.